![molecular formula C15H20N4O2S B2937117 5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-91-9](/img/structure/B2937117.png)
5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound of great interest due to its unique structure and potential applications in various fields. This compound features a pyrimido[4,5-d]pyrimidine core with sec-butylthio and cyclopropyl substituents, making it a fascinating subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic pathways:
Formation of the pyrimidine core: : Starting with simple pyrimidine derivatives, initial steps may include alkylation, cyclization, and functional group modifications to establish the core structure.
Introduction of the cyclopropyl group: : Cyclopropylation can be achieved via methods like the Simmons-Smith reaction or cyclopropanation using carbenes.
Introduction of the sec-butylthio group: : This is typically done through nucleophilic substitution reactions, where a sec-butylthiol reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial-scale production would follow optimized routes to ensure high yields and purity, with considerations for cost-effectiveness and scalability:
Batch vs. Continuous Processes: : Depending on the demand, the choice between batch and continuous processes is critical.
Catalysts and Reagents: : Selection of appropriate catalysts and reagents to enhance reaction efficiency and minimize by-products.
Purification: : Use of advanced purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or cyclopropyl moieties.
Reduction: : Reduction reactions may target the nitrogen functionalities within the pyrimidine core.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, given the multiple reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide under controlled conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are frequently employed.
Substitution: : Varied reagents like alkyl halides, thiols, and amines under basic or acidic conditions can be used.
Major Products Formed
Reactions yield a range of products depending on the reaction pathway:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced pyrimidine derivatives.
Substitution: : Diverse substituted pyrimidine products.
Scientific Research Applications
Chemistry
Synthesis Studies: : Used as a model compound to develop new synthetic methodologies.
Catalysis: : Its structure makes it an intriguing candidate for studying catalytic transformations.
Biology
Biological Assays: : Investigated for potential bioactivity against various pathogens.
Molecular Probes: : Utilized in the development of molecular probes for studying biological processes.
Medicine
Pharmaceuticals: : Explored for its potential as a lead compound in drug discovery, particularly for antiviral and anticancer therapies.
Diagnostic Tools: : Incorporated into diagnostic assays to detect or quantify specific biomolecules.
Industry
Material Science:
Mechanism of Action
Molecular Targets
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, altering their function.
Pathways Involved
Key pathways include:
Signal Transduction: : Modulating pathways involved in cellular signaling.
Metabolic Pathways: : Affecting pathways critical to cellular metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
5-(sec-butylthio)pyrimidine derivatives: : Compounds with similar core structures but different substituents.
Cyclopropyl-substituted pyrimidines: : These offer insights into the unique properties conferred by the cyclopropyl group.
Uniqueness
What sets this compound apart is the combination of sec-butylthio and cyclopropyl groups, which impart distinctive chemical and biological properties, making it a valuable subject for ongoing research.
Properties
IUPAC Name |
5-butan-2-ylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-5-8(2)22-13-10-12(16-11(17-13)9-6-7-9)18(3)15(21)19(4)14(10)20/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWLLLBLZSNUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)
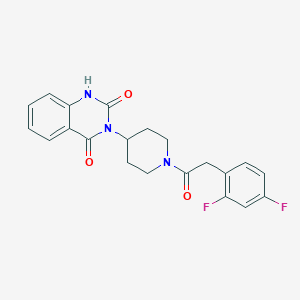
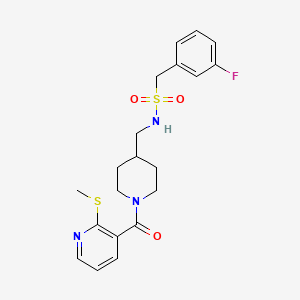
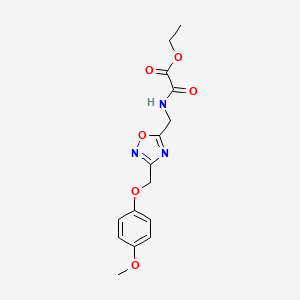
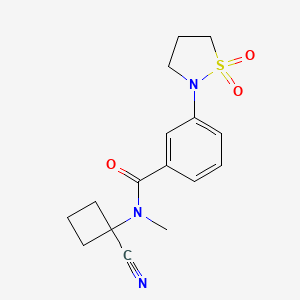
![6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2937043.png)
![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)
![{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2937049.png)
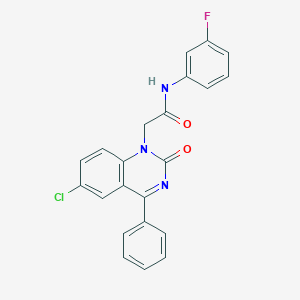

![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937054.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)
![2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2937056.png)
![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)
